molecular formula C11H14ClNOS B14909625 n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide

n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide

Cat. No.: B14909625
M. Wt: 243.75 g/mol
InChI Key: URBFORVEIUSEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the chlorothiophene moiety in this compound suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of phase-transfer catalysts and specific solvents like aqueous ethanol can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The chlorothiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N,3-dimethylbut-2-enamide

InChI

InChI=1S/C11H14ClNOS/c1-8(2)6-11(14)13(3)7-9-4-5-10(12)15-9/h4-6H,7H2,1-3H3

InChI Key

URBFORVEIUSEFV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)CC1=CC=C(S1)Cl)C

Origin of Product

United States

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